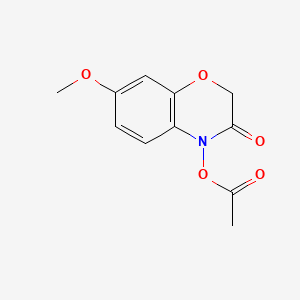![molecular formula C17H29NO2 B14464389 2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol CAS No. 66264-07-1](/img/structure/B14464389.png)
2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol is a complex organic compound with a unique structure that includes a cyclohexene ring, an oxazolidine ring, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Cyclohexene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Oxazolidine Ring: This step involves the reaction of an amine with an epoxide or a halohydrin under acidic or basic conditions.
Addition of the Hydroxyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis equipment to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting or modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
m-Camphorene: A similar compound with a cyclohexene ring and a methylpent-3-en-1-yl group.
p-Camphorene: Another similar compound with slight structural differences.
Uniqueness
2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol is unique due to the presence of the oxazolidine ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
66264-07-1 |
|---|---|
Fórmula molecular |
C17H29NO2 |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
2-[2-[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl]ethanol |
InChI |
InChI=1S/C17H29NO2/c1-14(2)4-3-5-15-6-8-16(9-7-15)17-18(10-12-19)11-13-20-17/h4,6,16-17,19H,3,5,7-13H2,1-2H3 |
Clave InChI |
SPKXTNNCTNFVJO-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC1=CCC(CC1)C2N(CCO2)CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


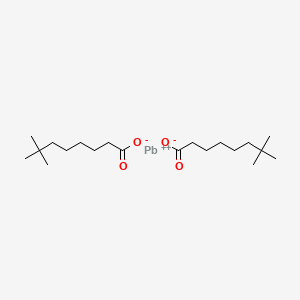

![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)


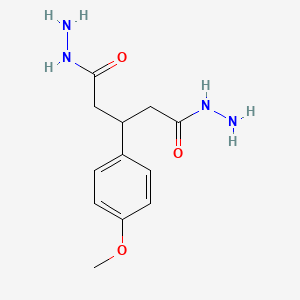
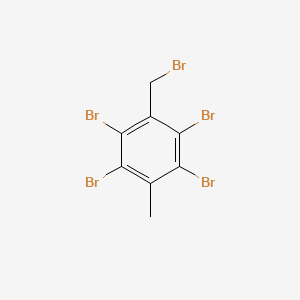
![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)
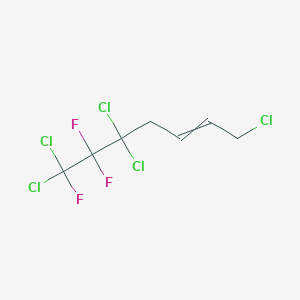
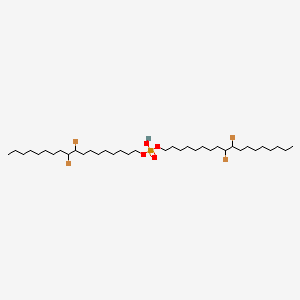
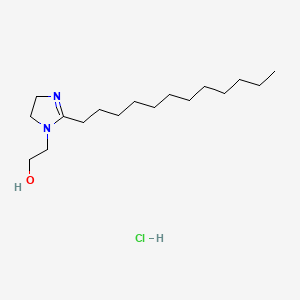
![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
